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molecular formula C7H2F3NO4 B056146 2,4,5-Trifluoro-3-nitrobenzoic acid CAS No. 115549-15-0

2,4,5-Trifluoro-3-nitrobenzoic acid

Cat. No. B056146
M. Wt: 221.09 g/mol
InChI Key: ZFJAWLRXFKLNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851160

Procedure details

3.5 g (0.02 mol) of 2,4,5-trifluorobenzoic acid are introduced into a mixture of 6.8 ml of concentrated sulphuric acid and 8 ml of 98% strength nitric acid at 5°-10° C., and the mixture is then stirred without cooling. The temperature increases to 70° C. The mixture is heated for 5 hours at 80°-90° C., a further 8 ml of 98% strength nitric acid are added, and the mixture is heated at 80° C. for 2 hours. The mixture is then introduced into 100 ml of ice water, extracted thoroughly with dichloromethane, dried using sodium sulphate and concentrated. The oil remaining crystallizes. If is stirred with light petroleum, and the solid product is filtered off under suction and dried.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[N+:18]([O-])([OH:20])=[O:19]>>[F:1][C:2]1[C:10]([N+:18]([O-:20])=[O:19])=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
6.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 5 hours at 80°-90° C.
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 80° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil remaining crystallizes
STIRRING
Type
STIRRING
Details
If is stirred with light petroleum
FILTRATION
Type
FILTRATION
Details
the solid product is filtered off under suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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